Cas no 22573-24-6 (2-Buten-1-one,1,3-diphenyl-, (2E)-)
22573-24-6 structure
Product Name:2-Buten-1-one,1,3-diphenyl-, (2E)-
Numero CAS:22573-24-6
MF:C16H14O
MW:222.281764507294
CID:261469
PubChem ID:5376310
Update Time:2025-04-19
2-Buten-1-one,1,3-diphenyl-, (2E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Buten-1-one,1,3-diphenyl-, (2E)-
- (E)-1,3-diphenylbut-2-en-1-one
- (E)-1,3-dihydro-4-hydroxybenzylidene-5,6-dimethoxy-1H-indol-2-one
- (E)-1,3-diphenyl-2-buten-1-one
- (E)-1,3-diphenyl-3-methyl-2-propen-1-one
- (E)-3-(4-hydroxybenzylidene)-5,6-dimethoxy-1,3-dihydro-indol-2-one
- (E)-dypnone
- 1,3-diphenylbut-2-en-1-one
- 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(1,3-benzodioxol-5-yl)ethenyl)-1,3-diethyl-, (E)-
- AC1O68OI
- LS-126553
- SureCN7304488
- trans-dypnone
- (E)-1,3-diphenyl-but-2-en-1-one
- 495-45-4
- 2-Buten-1-one,3-diphenyl-
- ACETOPHENONE,AR-STYRYL-
- MLS002637611
- 8L47F7V9D7
- AKOS015841739
- Chalcone, .beta.-methyl-
- MFCD00043705
- 1,3-Diphenyl-2-buten-1-one
- 2-BUTEN-1-ONE, 1,3-DIPHENYL-, (2E)-
- (2E)-1,3-Diphenyl-2-buten-1-one
- NSC-2063
- NSC-208858
- PLELHVCQAULGBH-OUKQBFOZSA-N
- NS00043489
- Dypnone, E-
- (2E)-1,3-Diphenyl-2-buten-1-one #
- (2E)-1,3-diphenylbut-2-en-1-one
- 2-Buten-1-one, 1,3-diphenyl-
- Q27270695
- NSC2063
- Dypnone
- 1,3-Diphenyl-2-buten-1-one, mostly trans isomer
- .beta.-Methylchalcone
- DTXSID301020715
- DYPNONE, (E)-
- UNII-8L47F7V9D7
- 22573-24-6
- NSC 208858
-
- MDL: MFCD00043705
- Inchi: 1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12+
- Chiave InChI: PLELHVCQAULGBH-OUKQBFOZSA-N
- Sorrisi: O=C(C1C=CC=CC=1)/C=C(\C)/C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 222.10452
- Massa monoisotopica: 222.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 278
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1A^2
- XLogP3: 4.3
Proprietà sperimentali
- Densità: 1.06
- Punto di ebollizione: 342.5°Cat760mmHg
- Punto di infiammabilità: 150.1°C
- PSA: 17.07
- LogP: 3.97280
2-Buten-1-one,1,3-diphenyl-, (2E)- Letteratura correlata
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
22573-24-6 (2-Buten-1-one,1,3-diphenyl-, (2E)-) Prodotti correlati
- 614-47-1(trans-Chalcone)
- 495-45-4(1,3-Diphenyl-2-buten-1-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso